molecular formula C17H16BrNO3 B5158833 (2-Bromophenyl)methyl 3-(propanoylamino)benzoate

(2-Bromophenyl)methyl 3-(propanoylamino)benzoate

Cat. No.: B5158833
M. Wt: 362.2 g/mol
InChI Key: DWFFDPGRDXSOPU-UHFFFAOYSA-N
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Description

(2-Bromophenyl)methyl 3-(propanoylamino)benzoate is an organic compound that features a brominated phenyl group and a benzoate ester linked through a propanoylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromophenyl)methyl 3-(propanoylamino)benzoate typically involves the esterification of 3-(propanoylamino)benzoic acid with (2-bromophenyl)methanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the ester bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2-Bromophenyl)methyl 3-(propanoylamino)benzoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The benzoate ester can be oxidized to the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4).

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and bases (e.g., sodium hydroxide).

    Reduction: Reducing agents (e.g., LiAlH4), solvents (e.g., ether, tetrahydrofuran).

    Oxidation: Oxidizing agents (e.g., KMnO4), solvents (e.g., water, acetone).

Major Products

    Substitution: Formation of substituted phenyl derivatives.

    Reduction: Formation of (2-Bromophenyl)methyl 3-(propanoylamino)benzyl alcohol.

    Oxidation: Formation of 3-(propanoylamino)benzoic acid.

Scientific Research Applications

(2-Bromophenyl)methyl 3-(propanoylamino)benzoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of (2-Bromophenyl)methyl 3-(propanoylamino)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom on the phenyl ring can participate in halogen bonding, enhancing the compound’s binding affinity to its target. Additionally, the ester and amide groups can form hydrogen bonds, further stabilizing the interaction. These interactions can modulate the activity of the target protein, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    (2-Bromophenyl)methyl benzoate: Lacks the propanoylamino group, resulting in different chemical properties and reactivity.

    (2-Bromophenyl)methyl 3-(acetylamino)benzoate: Contains an acetylamino group instead of a propanoylamino group, which may alter its biological activity.

    (2-Bromophenyl)methyl 3-(butanoylamino)benzoate: Features a butanoylamino group, potentially affecting its solubility and reactivity.

Uniqueness

(2-Bromophenyl)methyl 3-(propanoylamino)benzoate is unique due to the presence of both a brominated phenyl group and a propanoylamino-substituted benzoate ester. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(2-bromophenyl)methyl 3-(propanoylamino)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrNO3/c1-2-16(20)19-14-8-5-7-12(10-14)17(21)22-11-13-6-3-4-9-15(13)18/h3-10H,2,11H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWFFDPGRDXSOPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=CC(=C1)C(=O)OCC2=CC=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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